molecular formula C9H15NO3 B8660775 N-(cyclopentanecarbonyl)-L-alanine

N-(cyclopentanecarbonyl)-L-alanine

Cat. No. B8660775
M. Wt: 185.22 g/mol
InChI Key: WLHVFWMGYCZXDM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06838459B1

Procedure details

16.8 g (0.189 mol) of D,L-alanine and 41.98 g (0.415 mol) of triethylamine are initially charged in 200 ml of dichloromethane. At 0° C., 45.07 g (0.415 mol) of trimethylsilyl chloride are added dropwise, and the mixture is then stirred at room temperature for 1 h and then at 40C for 1 h. The solution is cooled to −10° C. and 25 g (0. 89 mol) of cyclopentanecarbonyl chloride are added dropwise. The mixture is stirred at −10° C. for 2 h and at room temperature for 1 h. With ice-cooling, 100 ml of water are added, and the mixture is then stirred for 10 min and the resulting precipitate is filtered off with suction. The precipitate is washed with 300 ml of water and then with 300 ml of diethyl ether and subsequently dried at 60° C.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
41.98 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
45.07 g
Type
reactant
Reaction Step Two
[Compound]
Name
40C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:4]([OH:6])=[O:5])[CH3:3].C(N(CC)CC)C.C[Si](Cl)(C)C.[CH:19]1([C:24](Cl)=[O:25])[CH2:23][CH2:22][CH2:21][CH2:20]1>ClCCl.O>[CH:19]1([C:24]([NH:1][CH:2]([CH3:3])[C:4]([OH:6])=[O:5])=[O:25])[CH2:23][CH2:22][CH2:21][CH2:20]1

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
NC(C)C(=O)O
Name
Quantity
41.98 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
45.07 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
40C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
25 g
Type
reactant
Smiles
C1(CCCC1)C(=O)Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is then stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to −10° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred at −10° C. for 2 h and at room temperature for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
With ice-cooling
STIRRING
Type
STIRRING
Details
the mixture is then stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered off with suction
WASH
Type
WASH
Details
The precipitate is washed with 300 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 300 ml of diethyl ether and subsequently dried at 60° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(CCCC1)C(=O)NC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06838459B1

Procedure details

16.8 g (0.189 mol) of D,L-alanine and 41.98 g (0.415 mol) of triethylamine are initially charged in 200 ml of dichloromethane. At 0° C., 45.07 g (0.415 mol) of trimethylsilyl chloride are added dropwise, and the mixture is then stirred at room temperature for 1 h and then at 40C for 1 h. The solution is cooled to −10° C. and 25 g (0. 89 mol) of cyclopentanecarbonyl chloride are added dropwise. The mixture is stirred at −10° C. for 2 h and at room temperature for 1 h. With ice-cooling, 100 ml of water are added, and the mixture is then stirred for 10 min and the resulting precipitate is filtered off with suction. The precipitate is washed with 300 ml of water and then with 300 ml of diethyl ether and subsequently dried at 60° C.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
41.98 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
45.07 g
Type
reactant
Reaction Step Two
[Compound]
Name
40C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:4]([OH:6])=[O:5])[CH3:3].C(N(CC)CC)C.C[Si](Cl)(C)C.[CH:19]1([C:24](Cl)=[O:25])[CH2:23][CH2:22][CH2:21][CH2:20]1>ClCCl.O>[CH:19]1([C:24]([NH:1][CH:2]([CH3:3])[C:4]([OH:6])=[O:5])=[O:25])[CH2:23][CH2:22][CH2:21][CH2:20]1

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
NC(C)C(=O)O
Name
Quantity
41.98 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
45.07 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
40C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
25 g
Type
reactant
Smiles
C1(CCCC1)C(=O)Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is then stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to −10° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred at −10° C. for 2 h and at room temperature for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
With ice-cooling
STIRRING
Type
STIRRING
Details
the mixture is then stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered off with suction
WASH
Type
WASH
Details
The precipitate is washed with 300 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 300 ml of diethyl ether and subsequently dried at 60° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(CCCC1)C(=O)NC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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